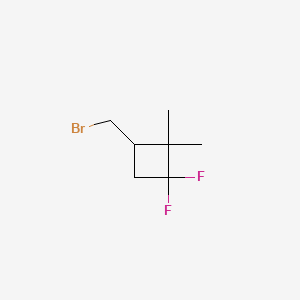

3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane

Description

3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane (CAS 1252934-30-7) is a halogenated cyclobutane derivative with the molecular formula C₅H₇BrF₂ and a molecular weight of 185.01 g/mol . It exists as a colorless liquid with a predicted boiling point of 145.7±10.0 °C and a density of 1.57±0.1 g/cm³ . The compound is characterized by a cyclobutane ring substituted with a bromomethyl group, two fluorine atoms at the 1,1-positions, and two methyl groups at the 2,2-positions. Its stability under storage conditions (-20°C in an inert atmosphere) and high purity (99.54%) make it a valuable intermediate in pharmaceutical and chemical research, particularly for nucleophilic substitution reactions due to the reactive bromomethyl moiety .

Properties

Molecular Formula |

C7H11BrF2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

3-(bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane |

InChI |

InChI=1S/C7H11BrF2/c1-6(2)5(4-8)3-7(6,9)10/h5H,3-4H2,1-2H3 |

InChI Key |

GNMSTJWWLDWIPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC1(F)F)CBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-difluoro-2,2-dimethylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Corresponding substituted products such as azides, thiols, or ethers.

Elimination: Formation of alkenes.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes deprotonation to form alkenes. The difluoromethyl group can influence the reactivity and stability of the compound through inductive and steric effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Analog: 3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclopropane

A closely related compound is 3-(bromomethyl)-1,1-difluoro-2,2-dimethylcyclopropane (CID 70462263), which features a cyclopropane ring instead of cyclobutane. Key differences include:

- Molecular Formula : C₆H₉BrF₂ (vs. C₅H₇BrF₂ for the cyclobutane derivative) .

- Ring Strain : Cyclopropane’s three-membered ring exhibits higher angular strain compared to cyclobutane, leading to greater reactivity in ring-opening reactions .

- Synthetic Utility : The cyclopropane analog may undergo strain-driven reactions (e.g., [2+1] cycloadditions), whereas the cyclobutane derivative is more stable, favoring controlled substitutions at the bromomethyl site .

Table 1: Physical and Structural Comparison

Fluorinated Azetidines: 3-Fluoroazetidine and 3,3-Difluoroazetidine Hydrochlorides

Azetidines (four-membered nitrogen-containing rings) such as 3-Fluoroazetidine Hydrochloride and 3,3-Difluoroazetidine Hydrochloride share structural similarities in ring size but differ in functional groups:

- Reactivity : Azetidines are nucleophilic due to the amine group, whereas the bromomethyl group in 3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane facilitates electrophilic substitutions .

- Applications : Azetidines are often used in drug discovery for their conformational rigidity, while the cyclobutane derivative serves as a fluorinated alkylating agent .

Brominated Alkanes: 2-Bromo-3-chlorobutane Isomers

Isomeric bromo-chloroalkanes like (2R,3R)-2-bromo-3-chlorobutane () highlight the importance of stereochemistry:

- Steric Effects : The cyclobutane derivative’s rigid ring structure imposes steric constraints absent in linear alkanes, influencing reaction regioselectivity .

- Leaving Group Potential: Bromine in both compounds acts as a leaving group, but the cyclobutane’s fluorine substituents enhance electron-withdrawing effects, accelerating SN2 reactions compared to non-fluorinated analogs .

Stability and Handling

- Storage: Requires -20°C storage to prevent decomposition, similar to other brominated cyclobutanes but stricter than non-fluorinated analogs .

- Safety: No explicit hazard classification reported, though standard precautions for brominated compounds (e.g., avoiding light and moisture) are recommended .

Biological Activity

3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane is a synthetic compound with the chemical formula CHBrF and a molecular weight of 213 Da. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

- IUPAC Name : 3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane

- CAS Number : 2913241-03-7

- Molecular Formula : CHBrF

- LogP : 2.71

- Polar Surface Area : 0 Ų

Biological Activity Overview

The biological activity of 3-(Bromomethyl)-1,1-difluoro-2,2-dimethylcyclobutane has not been extensively documented in public databases or literature. However, compounds with similar structures often exhibit interesting pharmacological properties.

- Radical Formation : The presence of bromine and difluoromethyl groups may facilitate radical formation, which can interact with biological macromolecules.

- Electrophilic Character : The bromomethyl group can act as an electrophile, potentially modifying nucleophilic sites on proteins or nucleic acids.

- Fluorine Substitution Effects : The difluoromethyl group may enhance lipophilicity and metabolic stability, influencing the compound's bioactivity.

Table 1: Comparison with Similar Compounds

Insights from Related Research

Research into similar difluorinated compounds suggests that the introduction of fluorine atoms can significantly affect the pharmacokinetics and pharmacodynamics of organic molecules. For example:

- Antimicrobial Activity : Compounds with bromine and fluorine have shown enhanced antimicrobial activities due to their ability to disrupt cellular membranes.

- Neuropharmacological Effects : Some difluorinated amines exhibit stimulant effects on the central nervous system, indicating potential therapeutic applications in treating neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.